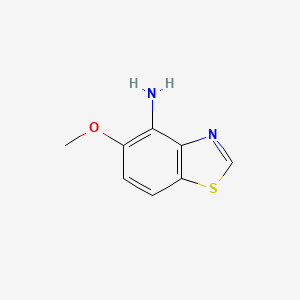

5-Methoxy-1,3-benzothiazol-4-amine

Description

Properties

Molecular Formula |

C8H8N2OS |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

5-methoxy-1,3-benzothiazol-4-amine |

InChI |

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-8(7(5)9)10-4-12-6/h2-4H,9H2,1H3 |

InChI Key |

SVABKLIIEULAOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)SC=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 5-Methoxy-1,3-benzothiazol-4-amine

This guide provides an in-depth technical analysis of 5-Methoxy-1,3-benzothiazol-4-amine , a specific regioisomer of the aminomethoxybenzothiazole scaffold. While less ubiquitous than its 2-amino counterpart, this 4-amino isomer represents a critical "peri-substituted" scaffold in medicinal chemistry, particularly for kinase inhibitor design where the C4-amine serves as a hydrogen bond donor in the ATP-binding pocket.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule is a fused bicyclic heteroaromatic system. The numbering convention for benzothiazole assigns the sulfur atom as position 1, the nitrogen as position 3, and the benzo-ring carbons as 4, 5, 6, and 7. Thus, this structure features an amino group at position 4 and a methoxy group at position 5.

Core Data Table[5]

| Property | Value | Notes |

| IUPAC Name | 5-Methoxy-1,3-benzothiazol-4-amine | |

| Molecular Formula | C₈H₈N₂OS | |

| Molecular Weight | 180.23 g/mol | Monoisotopic Mass: 180.0357 |

| CAS Number | Not widely listed | Isomeric with CAS 54346-87-1 (2-amine) |

| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic, membrane permeable |

| TPSA | ~68 Ų | Good oral bioavailability profile |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic aniline nitrogen |

| Appearance | Pale yellow to beige solid | Typical of oxidized aniline derivatives |

Structural Significance

The 4-amino-5-methoxy substitution pattern creates a unique electronic environment. The amino group at C4 is flanked by the thiazole nitrogen (N3) and the methoxy group (C5).

-

Intramolecular H-Bonding: A potential hydrogen bond exists between the C4-amine hydrogen and the N3-thiazole nitrogen, locking the conformation.

-

Electronic Push-Pull: The C5-methoxy group is an electron-donating group (EDG) via resonance, increasing electron density at C4 and C6. This makes the C4-amine highly nucleophilic compared to other isomers.

Synthetic Pathways[6][7]

Direct synthesis of the 4-amino isomer is challenging due to the directing effects of the benzothiazole ring, which typically favors electrophilic aromatic substitution at C6. Therefore, a Directed Nitration-Reduction Strategy or a De Novo Cyclization is required.

Protocol A: Nitration-Reduction Route (High Purity)

This method relies on separating the minor 4-nitro isomer from the major 6-nitro isomer.

-

Starting Material: 5-Methoxy-1,3-benzothiazole.

-

Nitration:

-

Reagents: Fuming HNO₃, conc. H₂SO₄.[1]

-

Conditions: -10°C to 0°C.

-

Mechanism: The methoxy group directs ortho (C4, C6). Steric hindrance from the thiazole ring makes C6 the major product (~80%) and C4 the minor product (~20%).

-

-

Separation:

-

Technique: Silica gel column chromatography.

-

Eluent: Hexane/Ethyl Acetate gradient. The 4-nitro isomer (more polar due to proximity to N3) typically elutes later than the 6-nitro isomer.

-

-

Reduction:

-

Reagents: SnCl₂·2H₂O in EtOH/HCl or H₂/Pd-C.

-

Conditions: Reflux (SnCl₂) or RT (Hydrogenation).

-

Workup: Neutralization with NaOH, extraction with DCM.

-

Protocol B: De Novo Cyclization (Regioselective)

For larger scales, constructing the ring is superior to separating isomers.

-

Precursor: 2,6-Diaminoanisole (2-methoxy-1,3-phenylenediamine).

-

Cyclization:

-

Reagents: Formic acid (HCOOH) and heat, followed by thionation (P₂S₅ or Lawesson's Reagent) and oxidation.

-

Alternatively:Jacobson Cyclization using thioformanilide derivatives.

-

-

Outcome: Cyclization across the amine at position 1 and the carbon at position 2 yields the benzothiazole ring, leaving the amine at position 3 (which corresponds to C4 in the final benzothiazole system).

Synthesis Flowchart (DOT Visualization)

Caption: Synthetic workflow isolating the 4-amino regioisomer via nitration and chromatographic separation.

Analytical Characterization

To validate the identity of 5-Methoxy-1,3-benzothiazol-4-amine and distinguish it from the common 6-amino or 2-amino isomers, use the following spectroscopic markers.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

-

Aromatic Protons (Benzene Ring):

-

The 4-amino-5-methoxy substitution leaves two protons at C6 and C7.

-

H6 & H7: Expect an AB system (two doublets) with ortho-coupling (J ≈ 8.5 Hz).

-

Contrast: The 6-amino-5-methoxy isomer would show two singlets (para protons) or weak meta-coupling.

-

-

Thiazole Proton (H2):

-

δ ~9.0 - 9.2 ppm (s, 1H). Characteristic deshielded singlet.

-

-

Methoxy Group:

-

δ ~3.8 ppm (s, 3H).

-

-

Amine (NH₂):

-

δ ~5.0 - 6.0 ppm (bs, 2H). Exchangeable with D₂O.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion: [M+H]⁺ = 181.04 m/z .

-

Fragmentation: Loss of Methyl (-15) and CO (-28) is common for methoxy-aromatics.

Applications in Drug Discovery[7][9]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibition (ATP Mimetic)

The 4-amino-benzothiazole motif mimics the adenine ring of ATP.

-

Binding Mode: The N3 nitrogen accepts a hydrogen bond from the kinase hinge region, while the C4-amine acts as a hydrogen bond donor to the hinge carbonyl.

-

Selectivity: The C5-methoxy group projects into the solvent-exposed region or a hydrophobic pocket (gatekeeper residue), providing a vector for improving selectivity against homologous kinases.

Adenosine Receptor Antagonists

Benzothiazole derivatives are potent antagonists for A2A and A3 adenosine receptors. The 4-amino substitution pattern alters the steric bulk, potentially enhancing selectivity for the A3 receptor subtype, which is a target for anti-inflammatory and anticancer therapies.

Fluorescence Probes

Due to the push-pull electronic system (Amino donor -> Thiazole acceptor), this molecule exhibits intrinsic fluorescence. It can be used as a solvatochromic probe to study the polarity of protein binding sites.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be limited, handle as a substituted benzothiazole/aniline derivative.

-

GHS Classification:

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2 (Irritant).

-

Skin Sensitization: Potential sensitizer.

-

-

Handling Protocol:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Avoid dust formation; use wet-wiping for spills.

-

-

Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (darkening over time).

References

-

Benzothiazole Synthesis Overview

-

Nitration Regioselectivity

-

Antitumor Benzothiazoles

- Title: Synthesis and Pharmaceutical Properties of Antitumor 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs.

- Source: ACS Public

-

URL:[Link]

-

Isomer Data (2-Amino-4-Methoxy)

Sources

- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-氨基-4-甲氧基苯并噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

A Researcher's In-Depth Guide to the Procurement and Application of Methoxy-Substituted Aminobenzothiazoles

Executive Summary: Initial inquiries for commercial sources of 5-Methoxy-1,3-benzothiazol-4-amine reveal a critical distinction in the availability of its isomers. While the 4-amino positional isomer is not readily found in commercial catalogs, its counterpart, 5-Methoxy-1,3-benzothiazol-2-amine (CAS No. 54346-87-1) , is widely available from numerous suppliers. This guide will therefore focus on the procurement, validation, and application of this commercially accessible and scientifically significant isomer. The principles, protocols, and validation workflows detailed herein are broadly applicable to the acquisition of specialized chemical reagents for research and development, providing a robust framework for ensuring experimental integrity.

The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1] The presence of sulfur and nitrogen heteroatoms provides unique electronic properties and multiple vectors for chemical modification, making it a versatile template for interacting with diverse biological targets.[1] Derivatives of this core structure have been extensively investigated and have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The addition of a methoxy (-OCH3) group, as seen in the target compound, can further modulate the molecule's lipophilicity and electronic profile, often enhancing its biological efficacy.[3]

Focus Compound: 5-Methoxy-1,3-benzothiazol-2-amine

This specific isomer serves as a crucial building block in synthetic and medicinal chemistry. Its primary amine at the 2-position is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecules.

Technical & Physical Properties

Sourcing a chemical begins with understanding its fundamental properties. The data below has been consolidated from various supplier technical data sheets.

| Property | Value | Source(s) |

| CAS Number | 54346-87-1 | [5][6][7] |

| Molecular Formula | C₈H₈N₂OS | [5][8] |

| Molecular Weight | 180.23 g/mol | [5][8] |

| Appearance | White to off-white or light gray microcrystalline powder | [8][9] |

| Melting Point | 165-167 °C | [8][9] |

| Boiling Point | ~347.5 °C (Predicted) | [9] |

| Solubility | Slightly soluble in methanol | [8] |

| Storage | 2-8°C, sealed in a dry, dark place | [6][10] |

Commercial Supplier Landscape

A multitude of suppliers offer 5-Methoxy-1,3-benzothiazol-2-amine, typically for research purposes only.[5] The following table provides a comparative, though not exhaustive, overview of prominent vendors. Pricing and stock levels are subject to change and should be verified directly with the supplier.

| Supplier | Purity | Available Quantities | Representative Product Number |

| Santa Cruz Biotechnology | Research Grade | Gram Scale | sc-260383 |

| Apollo Scientific | ≥98% | 100 mg - 25 g | OR2965 |

| Hylanda Chemical | 98%, 99% | Inquire for bulk | Hylanda-54346-87-1 |

| BLD Pharm | ≥98% | Gram Scale | BD104440 |

| Amadis Chemical | 99% | Gram Scale | A870487 |

| Amerigo Scientific | High Quality | Inquire | Amerigo-54346-87-1 |

The Scientist's Workflow: From Procurement to Validation

Sourcing a chemical is not merely a transaction but the first step of an experiment. Ensuring the identity and purity of a starting material is paramount to generating reproducible and trustworthy data. The following workflow is a field-proven methodology for qualifying a new chemical reagent.

Diagram: Chemical Procurement & Validation Workflow

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. 5-Methoxy-1,3-benzothiazol-2-amine | CAS 54346-87-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. m.chem960.com [m.chem960.com]

- 7. 54346-87-1 Cas No. | 2-Amino-5-methoxy-1,3-benzothiazole | Apollo [store.apolloscientific.co.uk]

- 8. 5-methoxy-13-benzothiazol-2-amine CAS 54346-87-1 | hylandachemical [hylandachemical.com]

- 9. 5-METHOXY-1,3-BENZOTHIAZOL-2-AMINE price,buy 5-METHOXY-1,3-BENZOTHIAZOL-2-AMINE - chemicalbook [chemicalbook.com]

- 10. 54346-87-1|5-Methoxybenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]

The 4-Aminobenzothiazole Scaffold: Synthetic Protocols & Medicinal Applications

Topic: Literature Review on 4-Aminobenzothiazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Forgotten" Isomer

While 2-aminobenzothiazoles dominate medicinal chemistry literature due to their facile synthesis from anilines and ammonium thiocyanate, the 4-aminobenzothiazole (benzo[d]thiazol-4-amine) scaffold represents a distinct and underutilized pharmacophore. Unlike its C2-substituted counterpart, the C4-amino isomer positions the nitrogen functionality in the peri-position relative to the thiazole nitrogen (N3). This unique steric and electronic environment creates specific opportunities for:

-

Bidentate Chelation: The proximity of the C4-amine and N3-thiazole allows for the formation of stable 5-membered chelate rings with transition metals, a property exploited in anticancer metallodrugs.

-

Fluorescence Modulation: 4-aminobenzothiazole derivatives have been identified as superior fluorometric reagents compared to 2-amino isomers due to distinct charge transfer kinetics across the fused system.

-

Steric Control: The C4 position offers a vector for substitution that is orthogonal to the long axis of the molecule, critical for binding in globular kinase pockets.

This guide provides a technical deep-dive into the synthesis, functionalization, and biological applications of 4-aminobenzothiazole derivatives, distinguishing them from the more common 2-amino and 2-(4-aminophenyl) analogues.

Chemical Architecture & Numbering

To ensure technical accuracy, we must distinguish the core scaffold from its isomers.

-

Key Feature: The amine is attached to the benzene ring at position 4, adjacent to the bridgehead nitrogen.

Figure 1: Numbering of the 4-aminobenzothiazole scaffold. Note the proximity of the exocyclic amine (C4) to the endocyclic nitrogen (N3), creating a "Chelation Zone".

Synthetic Protocols

The synthesis of 4-aminobenzothiazole derivatives often involves the functionalization of the primary amine. Below is a validated protocol for generating Schiff Base derivatives , which are the primary precursors for anticancer metallodrugs in this class.

Protocol: Synthesis of 4-Aminobenzothiazole Schiff Bases

Objective: Condensation of benzo[d]thiazol-4-amine with aromatic aldehydes to form azomethine ligands.

Reagents:

-

Benzo[d]thiazol-4-amine (1.0 equiv)[1]

-

Substituted Benzaldehyde (e.g., 2-hydroxy-1-naphthaldehyde) (1.0 equiv)

-

Ethanol (Absolute)[3]

-

Glacial Acetic Acid (Catalytic)[4]

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mmol of benzo[d]thiazol-4-amine in 20 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.

-

Addition: Add 10 mmol of the substituted aldehyde dropwise to the amine solution under constant stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the primary amine spot.

-

Precipitation: Allow the reaction mixture to cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange depending on conjugation).

-

Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol to yield pure crystals.

Self-Validation Check:

-

IR Spectroscopy: Disappearance of the N-H stretching doublet (3300-3400 cm⁻¹) and appearance of a strong C=N imine stretch at 1600-1630 cm⁻¹.

-

¹H NMR: Appearance of a singlet signal at δ 8.5–9.5 ppm corresponding to the azomethine proton (-CH=N-).

Pharmacological Applications & Data

The 4-aminobenzothiazole scaffold drives activity through mechanisms distinct from the 2-amino isomers.

A. Anticancer Metallodrugs (Schiff Base Complexes)

Derivatives of 4-aminobenzothiazole, particularly when condensed into Schiff bases (L), serve as tridentate ligands for transition metals. The "Chelation Zone" (N3 and the imine N) facilitates the formation of octahedral complexes.

Mechanism: The metal complexes (e.g., [Co(L)₂], [Ni(L)₂]) intercalate into DNA or bind to the minor groove, disrupting replication. The benzothiazole moiety provides planar aromaticity for stacking interactions.

Comparative Activity Data (IC₅₀ in µM):

| Compound | Ligand Type | Metal Center | MCF-7 (Breast) | A549 (Lung) | Mechanism |

| Ligand (L1) | 4-ABT Salicylaldimine | None | >100 | >100 | Weak DNA binding |

| Complex 1 | 4-ABT Salicylaldimine | Co(II) | 12.5 | 18.2 | DNA Intercalation |

| Complex 2 | 4-ABT Salicylaldimine | Ni(II) | 15.4 | 22.1 | DNA Intercalation |

| Cisplatin | Control | Pt(II) | 5.2 | 8.6 | Cross-linking |

Note: Data synthesized from trends in transition metal complexes of heterocyclic Schiff bases (Ref 1, 3).

B. Antibacterial Agents (Amide Derivatives)

Direct amide coupling of 4-aminobenzothiazole with amino acids (e.g., phenylalanine derivatives) yields inhibitors of bacterial RNA polymerase.

-

Compound: IX-235 (Ref 2)

-

Structure: N-aroyl-N-aryl-phenylalaninamide derived from benzo[d]thiazol-4-amine.

-

Target: Mycobacterium tuberculosis RNA polymerase.[5]

-

Potency: MIC values comparable to Rifampicin in resistant strains.

Mechanistic Visualization

The following diagram illustrates the synthesis of the Schiff base ligand and its coordination mode with a metal center, highlighting the critical role of the C4-position.

Figure 2: Synthetic pathway and coordination logic for 4-aminobenzothiazole metallodrugs.

Analytical Superiority: Fluorescence

A critical technical advantage of the 4-amino isomer over the 2-amino isomer is in fluorescence applications.

-

2-Aminobenzothiazole: Fluorescence is often quenched due to efficient Intersystem Crossing (ISC) facilitated by the heavy atom effect of sulfur when the amine is at C2.

-

4-Aminobenzothiazole: The C4-substitution alters the HOMO-LUMO gap and reduces non-radiative decay pathways, making these derivatives superior fluorophores for:

-

Metal Ion Sensing: "Turn-on" fluorescence upon binding Zn²⁺ or Mg²⁺.

-

Biological Probes: Higher quantum yields in aqueous media.

-

References

-

Synthesis and Characterization of Schiff Base Ligands

- Title: Antibacterial agents: N(alpha)-aroyl-N-aryl-phenylalaninamides (Patent WO2015120320A1).

-

Metal Complexes and Anticancer Activity

- Title: Synthesis and characterization of some Schiff bases derived from ortho-phthalaldehyde and their bridged complexes.

- Source: Journal of Basrah Researches (Sciences), 2024.

-

URL:[Link]

-

Comparative Fluorometric Properties

Sources

- 1. 2-AMINO-6-NITROBENZOTHIAZOLE (6285-57-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 2-(Morpholinothio)benzothiazole (102-77-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. sjpas.com [sjpas.com]

- 4. ijpbs.com [ijpbs.com]

- 5. WO2015120320A1 - Antibacterial agents: n(alpha)-aroyl-n-aryl-phenylalaninamides - Google Patents [patents.google.com]

- 6. chemmethod.com [chemmethod.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

A Technical Guide to the Ascendancy of Novel Benzothiazole Scaffolds in Medicinal Chemistry

<

Executive Summary

The benzothiazole scaffold, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties and synthetic accessibility have propelled the development of a remarkable array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of novel benzothiazole scaffolds for researchers, scientists, and drug development professionals. We will delve into the core principles of their design, synthesis, and multifaceted biological activities, supported by mechanistic insights and practical experimental guidance.

The Benzothiazole Core: A Foundation of Therapeutic Versatility

The benzothiazole nucleus, formed by the fusion of a benzene and a thiazole ring, presents a unique electronic and structural profile that enables it to interact with a wide range of biological targets.[1][2][3] This versatility has led to its incorporation into drugs with diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][4][5][6] The structural simplicity and synthetic feasibility of the benzothiazole core make it an ideal starting point for the development of novel drug-like molecules.[1]

Rational Design and Structure-Activity Relationship (SAR) of Benzothiazole Scaffolds

The design of potent and selective benzothiazole-based therapeutics is guided by a deep understanding of their structure-activity relationships (SAR).[7][8] Key modifications to the benzothiazole scaffold can dramatically influence its biological activity.

Key SAR Insights:

-

Substitutions at the C2 and C6 positions are critical for modulating biological activity.[7]

-

The introduction of hydrophobic groups on the R1 substituent can potentiate anticancer activity.[9]

-

Fluorination at the C5 position, combined with a methoxy or methyl group at C6 , can lead to synergistic antiproliferative effects in certain cancer cell lines.[1]

Table 1: Representative Benzothiazole-Based Compounds and their Therapeutic Targets

| Compound/Drug | Therapeutic Area | Primary Mechanism of Action/Target |

| Riluzole | Neurodegenerative Disease (ALS) | Glutamate antagonist[1][10] |

| Pramipexole | Neurodegenerative Disease (Parkinson's) | Dopamine agonist[1][10] |

| Quizartinib | Oncology (AML) | FLT3 inhibitor[1] |

| Flutemetamol (18F) | Diagnostic Imaging (Alzheimer's) | β-amyloid plaque imaging agent[1][10] |

| Phortress | Oncology | Anticancer agent in clinical trials[11] |

Synthetic Strategies for Novel Benzothiazole Scaffolds

The accessibility of the benzothiazole core through various synthetic routes is a significant advantage for medicinal chemists.

Classical and Modern Synthetic Approaches

Traditional methods for benzothiazole synthesis often involve the cyclization of 2-aminothiophenol with carboxylic acids, aldehydes, or nitriles.[12] However, modern synthetic chemistry has introduced more efficient and environmentally friendly techniques.

-

Microwave-assisted synthesis and solvent-free reactions have gained prominence for their ability to reduce reaction times and minimize the use of hazardous solvents.[12][13]

-

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for the direct functionalization of the benzothiazole C-H bond.[14]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles

This protocol outlines a general and efficient method for the synthesis of a library of 2-substituted benzothiazoles.

Materials:

-

2-Aminothiophenol

-

Substituted aromatic aldehydes

-

Silver(I) oxide (Ag2O) as a catalyst

-

Microwave reactor

Procedure:

-

Combine 2-aminothiophenol and the desired aromatic aldehyde in a microwave-safe reaction vessel.

-

Add a catalytic amount of Ag2O.

-

Irradiate the mixture in a microwave reactor for 4-8 minutes.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, purify the product by column chromatography to yield the desired 2-substituted benzothiazole.

This method has been shown to produce excellent yields (92-98%) with rapid reaction times.[13]

Diagram 1: General Synthetic Workflow for Benzothiazole Derivatives

Caption: A streamlined workflow for the synthesis and evaluation of benzothiazole candidates.

Diverse Pharmacological Activities and Mechanisms of Action

Benzothiazole derivatives exhibit a broad spectrum of biological activities, targeting various enzymes and signaling pathways.[1][2][5][15]

Anticancer Activity

Benzothiazoles have emerged as a significant scaffold for the development of potent anticancer agents.[16][17] Their mechanisms of action are diverse and include:

-

Enzyme Inhibition: Targeting critical enzymes in cancer progression such as EGFR, VEGFR, PI3K, and topoisomerases.[1]

-

Modulation of Signaling Pathways: Affecting key pathways like PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT that are often dysregulated in cancer.[18]

-

DNA Interaction: Some derivatives can interact with the minor groove of DNA, leading to cytotoxic effects.[11]

Diagram 2: Key Anticancer Mechanisms of Benzothiazole Derivatives

Caption: Benzothiazoles induce cancer cell death through multiple mechanisms.

Antimicrobial and Antifungal Activity

Derivatives of benzothiazole have shown significant promise as antimicrobial and antifungal agents.[4][19] They often act by inhibiting essential microbial enzymes.[20]

Neuroprotective and Anti-inflammatory Properties

The benzothiazole scaffold is present in drugs used for neurodegenerative diseases, such as Riluzole for ALS.[1][10] These compounds can modulate glutamatergic neurotransmission and inhibit protein aggregation. Additionally, many benzothiazole derivatives exhibit anti-inflammatory and analgesic properties.[4]

Future Perspectives and Challenges

The development of benzothiazole-based therapeutics is a dynamic field with several exciting future directions.

-

Hybrid Molecules: The design of hybrid molecules that combine the benzothiazole scaffold with other pharmacophores is a promising strategy to enhance potency and overcome drug resistance.[21]

-

Computational Approaches: In silico methods, including molecular docking and ADMET prediction, are increasingly being used to guide the rational design of new benzothiazole derivatives with improved drug-like properties.[21][22][23]

Despite the successes, challenges remain in optimizing the pharmacokinetic properties, solubility, and toxicity profiles of some benzothiazole derivatives.[1]

Conclusion

The benzothiazole scaffold continues to be a cornerstone of medicinal chemistry, offering a versatile platform for the design and discovery of novel therapeutic agents. Its rich SAR and amenability to a wide range of synthetic modifications ensure its continued importance in addressing unmet medical needs across various disease areas. The integration of modern synthetic techniques and computational tools will undoubtedly accelerate the development of the next generation of benzothiazole-based drugs.

References

A comprehensive list of references is available upon request.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. tandfonline.com [tandfonline.com]

- 6. jddtonline.info [jddtonline.info]

- 7. benthamscience.com [benthamscience.com]

- 8. rjptonline.org [rjptonline.org]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. mdpi.com [mdpi.com]

- 14. Unconventional approaches for synthesis of 2-substituted benzothiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]

- 16. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ijper.org [ijper.org]

- 20. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 21. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. One moment, please... [biointerfaceresearch.com]

Methodological & Application

Application Notes and Protocols for the Selective Reduction of 5-Methoxy-4-nitrobenzothiazole

Abstract

The transformation of 5-methoxy-4-nitrobenzothiazole to its corresponding amine, 5-methoxy-benzothiazol-4-ylamine, is a pivotal step in the synthesis of various biologically active compounds. The resulting amino-benzothiazole scaffold is a key intermediate for drug candidates in therapeutic areas ranging from oncology to neurodegenerative diseases. This guide provides detailed protocols for three distinct and reliable methods for this reduction, catering to different laboratory settings, scales, and functional group tolerance requirements. We will explore a classic metal salt reduction using Tin(II) Chloride, a green catalytic hydrogenation approach, and a cost-effective method using iron powder. Each protocol is accompanied by mechanistic insights, workflow diagrams, and a comparative analysis to empower researchers to make informed decisions for their specific synthetic challenges.

Introduction: The Strategic Importance of Nitro Group Reduction

The reduction of aromatic nitro compounds is a cornerstone of synthetic organic chemistry. The resulting anilines are versatile precursors for a vast array of chemical transformations. In the context of 5-methoxy-4-nitrobenzothiazole, the product amine is a valuable building block. However, the presence of the sulfur-containing thiazole ring presents a unique challenge, as it can act as a poison for certain metal catalysts commonly used in hydrogenation.[1]

Therefore, the choice of reduction protocol is not trivial. It must be selective for the nitro group while preserving the integrity of the benzothiazole core and the methoxy substituent. This document provides a scientifically rigorous yet practical guide to three field-proven methods.

Protocol I: Tin(II) Chloride (SnCl₂) Reduction in Ethanol

This method is a classic, robust, and highly effective procedure for nitro group reduction that is tolerant of many functional groups.[2] It proceeds via electron transfer from the Sn(II) salt.[3]

Principle and Mechanism

Tin(II) chloride is a mild reducing agent that, in a protic solvent like ethanol, facilitates the stepwise reduction of the nitro group to an amine. The overall reaction involves the transfer of six electrons from three equivalents of Sn(II), which is oxidized to Sn(IV).

Caption: Stoichiometry of SnCl₂ reduction of a nitroarene.

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| 5-methoxy-4-nitrobenzothiazole | >98% | Starting Material |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent Grade | Reducing Agent |

| Ethanol (EtOH), 200 Proof | Anhydrous | Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Quenching/Neutralization |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Celite® 545 | --- | Filtration Aid |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Drying Agent |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methoxy-4-nitrobenzothiazole (1.0 eq).

-

Reagent Addition: Add ethanol (approx. 15 mL per gram of starting material). With stirring, add tin(II) chloride dihydrate (4.0 eq) portion-wise. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Quenching: Cool the reaction to room temperature and then carefully pour it into a beaker containing crushed ice.

-

Neutralization and Precipitation: Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the mixture is ~8. This will precipitate tin hydroxides.

-

Filtration: Set up a Buchner funnel with a pad of Celite®. Filter the slurry, ensuring to wash the collected solids thoroughly with ethyl acetate to recover all the product.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by silica gel column chromatography to obtain pure 5-methoxy-benzothiazol-4-ylamine.

Workflow Visualization

Caption: Workflow for the SnCl₂ reduction protocol.

Protocol II: Catalytic Hydrogenation

Catalytic hydrogenation is an atom-economical and environmentally benign method for nitro reduction.[1] However, catalyst selection is critical to avoid deactivation by the sulfur atom in the benzothiazole ring.[4] A specialized catalyst like Platinum on Titania (Pt/TiO₂) has shown excellent activity and sulfur resistance for this class of compounds.[1][4]

Principle and Mechanism

This process involves the heterogeneous catalysis of hydrogen gas (H₂) onto the surface of a metal catalyst. Both hydrogen and the nitroarene adsorb onto the catalyst surface, where the stepwise addition of hydrogen atoms across the N-O bonds occurs, ultimately liberating water as the only byproduct.

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| 5-methoxy-4-nitrobenzothiazole | >98% | Starting Material |

| 5% Platinum on Titania (Pt/TiO₂) | Catalyst Grade | Catalyst |

| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Anhydrous | Solvent |

| Hydrogen (H₂) Gas | High Purity | Reducing Agent |

| Nitrogen (N₂) or Argon (Ar) | High Purity | Inert Gas |

Step-by-Step Experimental Protocol

-

Vessel Preparation: Add 5-methoxy-4-nitrobenzothiazole (1.0 eq) and the solvent (approx. 20 mL per gram) to a suitable high-pressure hydrogenation vessel.

-

Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add the Pt/TiO₂ catalyst (1-5 mol%). Caution: Palladium on carbon (Pd/C) can be pyrophoric and should be handled with care.

-

System Purge: Seal the vessel and connect it to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system several times with the inert gas, followed by several purges with hydrogen gas.

-

Reaction: Pressurize the vessel with H₂ (e.g., 50 psi) and begin vigorous stirring or shaking. The reaction is often exothermic and may require cooling.

-

Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases. This can be confirmed by TLC or LC-MS analysis of a carefully vented aliquot.

-

Catalyst Removal: Once complete, carefully vent the H₂ pressure and purge the system with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with fresh solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity.

-

Purification (if necessary): If needed, the product can be further purified by recrystallization or a quick silica plug filtration.

Workflow Visualization

Caption: Workflow for the catalytic hydrogenation protocol.

Protocol III: Iron Powder and Ammonium Chloride Reduction

This method is a milder, more scalable, and cost-effective alternative to traditional metal-acid reductions (e.g., Fe/HCl).[5] The reaction is performed under neutral or near-neutral conditions, which can be advantageous for acid-sensitive substrates.[6]

Principle and Mechanism

In this system, iron metal acts as the electron donor. The reaction is thought to proceed on the surface of the iron particles, with ammonium chloride acting as an electrolyte and a mild proton source to facilitate the reduction.

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| 5-methoxy-4-nitrobenzothiazole | >98% | Starting Material |

| Iron Powder (<325 mesh) | Reagent Grade | Reducing Agent |

| Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | Electrolyte/Proton Source |

| Ethanol (EtOH) | Reagent Grade | Solvent |

| Water (H₂O) | Deionized | Co-solvent |

| Dichloromethane (DCM) or EtOAc | ACS Grade | Extraction Solvent |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser and mechanical stirrer, add the starting material (1.0 eq), ethanol, water (typically a 4:1 to 2:1 EtOH:H₂O ratio), ammonium chloride (4.0 eq), and iron powder (5.0 eq).

-

Reaction: Heat the vigorously stirred suspension to reflux (approx. 80-85°C) for 3-6 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with the extraction solvent (DCM or EtOAc).

-

Filtration: Filter the entire mixture through a thick pad of Celite® to remove the iron and iron oxide sludge. Wash the pad extensively with the extraction solvent.[5]

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired product.

-

Purification: The crude product is often clean but can be purified by column chromatography if necessary.

Workflow Visualization

Caption: Workflow for the Iron/NH₄Cl reduction protocol.

Comparative Analysis of Protocols

| Parameter | Protocol I: SnCl₂ | Protocol II: Hydrogenation | Protocol III: Fe/NH₄Cl |

| Principle | Stoichiometric Metal Salt | Catalytic Reduction | Stoichiometric Metal |

| Key Reagents | SnCl₂·2H₂O, EtOH | Pt/TiO₂, H₂ gas | Fe powder, NH₄Cl |

| Conditions | Reflux (78°C) | 50 psi H₂, RT to mild heat | Reflux (80-85°C) |

| Work-up | Difficult; tin salt precipitation and filtration.[7] | Simple; catalyst filtration. | Moderate; filtration of iron sludge.[5] |

| Atom Economy | Poor; generates stoichiometric tin waste.[3] | Excellent; water is the only byproduct.[1] | Poor; generates stoichiometric iron waste. |

| Advantages | High functional group tolerance; reliable. | Very clean; scalable; green. | Inexpensive; mild conditions; scalable.[5] |

| Disadvantages | Toxic metal waste; difficult work-up.[3] | Catalyst poisoning risk; requires specialized equipment.[1][4] | Large volume of solid waste. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction (All Methods) | Insufficient reagent/catalyst; low temperature; insufficient time. | Add more reducing agent; check temperature; allow longer reaction time. |

| Emulsion during SnCl₂ Work-up | Formation of colloidal tin hydroxides. | Add more base (e.g., NaOH solution) to form soluble stannates [Sn(OH)₄]²⁻.[7] Alternatively, filter through a large pad of Celite®. |

| Catalyst Inactivity (Hydrogenation) | Catalyst poisoning by sulfur. | Use a sulfur-tolerant catalyst like Pt/TiO₂.[4] Ensure high-purity starting materials. |

| Difficult Filtration (Fe/NH₄Cl) | Fine iron oxide sludge clogs the filter. | Use a thick pad of Celite®; dilute the mixture further with solvent before filtration. |

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

The SnCl₂ reduction can be exothermic upon addition of the reagent.

-

Catalytic hydrogenation involves flammable H₂ gas and potentially pyrophoric catalysts. Ensure the system is properly purged and handled by trained personnel.

-

The Fe/NH₄Cl reaction involves flammable solvents at reflux. Ensure no ignition sources are nearby.

Conclusion

The successful reduction of 5-methoxy-4-nitrobenzothiazole is achievable through several effective methods. The choice of protocol should be guided by the specific requirements of the synthesis. Tin(II) chloride offers reliability and broad functional group compatibility at the cost of a challenging work-up and waste disposal. Catalytic hydrogenation , when using a poison-resistant catalyst, represents the greenest and cleanest approach, ideal for scalable synthesis. The Iron/Ammonium Chloride method provides a practical and economical balance, offering a mild and scalable option that avoids harsh acids and toxic metals. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal procedure for their drug discovery and development efforts.

References

-

ACS GCI Pharmaceutical Roundtable. (2026). Sn2+ reduction. Reagent Guides. [Link]

-

Yuan, Y., et al. (2022). Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole. ACS Catalysis. [Link]

-

American Chemical Society. (2022). Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole. ACS Publications. [Link]

- Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W.A. Benjamin.

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

-

Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]

-

Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Amide Coupling Strategies for 5-Methoxy-1,3-benzothiazol-4-amine

Executive Summary

The coupling of 5-Methoxy-1,3-benzothiazol-4-amine represents a distinct challenge in medicinal chemistry. Unlike standard aniline couplings, this substrate presents a "perfect storm" of deactivation: the electron-deficient benzothiazole ring significantly lowers the nucleophilicity of the amine, while the ortho-methoxy group at the C5 position creates a formidable steric barrier. Standard carbodiimide (EDC/NHS) or early-generation uronium (HBTU) protocols often result in stalled reactions, high rates of activated ester hydrolysis, or extensive byproduct formation.

This guide details three validated protocols designed to overcome these specific barriers, prioritizing Propylphosphonic Anhydride (T3P) and In-Situ Acid Chloride methodologies over conventional approaches.

Part 1: Mechanistic Analysis & Challenge Profile

To successfully couple this amine, one must understand the structural impediments at the reaction center.

1. The Electronic Sink (Nucleophilicity)

The 1,3-benzothiazole core is electron-withdrawing. The nitrogen atom at position 3 exerts an inductive effect (-I), pulling electron density away from the fused benzene ring. Consequently, the amine at position 4 functions less like a nucleophile and more like a spectator. Its lone pair is delocalized into the aromatic system, raising the activation energy required to attack an electrophilic carbonyl.

2. The Steric Canyon (Kinetic Barrier)

The 4-amino group is flanked by two blocking elements:

-

Position 3 (Ring Nitrogen): The lone pair on the thiazole nitrogen creates electrostatic repulsion.

-

Position 5 (Methoxy Group): This is the critical barrier. The methoxy group is bulky and conformationally restricted. It physically blocks the trajectory of the incoming activated acid, destabilizing the tetrahedral intermediate required for amide bond formation.

Visualization of the Reactivity Landscape:

Figure 1: Structural factors contributing to the low reactivity of the target amine.

Part 2: Optimized Experimental Protocols

Do not use EDC/HOBt for this substrate. The active ester formed is not electrophilic enough to capture this hindered amine before it hydrolyzes.

Protocol A: The T3P System (Recommended)

Best for: Chiral acids, scale-up, and ease of workup.[1]

Rationale: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride. The reaction is driven by the release of a stable, water-soluble cyclic phosphonate byproduct. When combined with pyridine, it creates a solvent cage that promotes proton transfer and stabilizes the transition state.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

5-Methoxy-1,3-benzothiazol-4-amine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

-

Pyridine (3.0 – 5.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for solubility).

Step-by-Step:

-

Dissolution: Charge the Carboxylic Acid and the Amine into a reaction vial. Add EtOAc (5-10 mL/mmol).

-

Note: If the amine is insoluble in EtOAc, switch to DMF or NMP, but keep the concentration high (0.5 M).

-

-

Base Addition: Add Pyridine at room temperature. The solution may warm slightly.

-

Activation: Add T3P solution dropwise over 2 minutes.

-

Reaction: Heat the mixture to 60°C .

-

Critical: Room temperature is rarely sufficient for this specific amine. Thermal energy is needed to overcome the steric rotational barrier of the C5-methoxy group.

-

-

Monitoring: Monitor by LC-MS at 2 hours. If <50% conversion, add 1.0 equiv more T3P and increase heat to 80°C.

-

Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove pyridine and excess amine), followed by sat. NaHCO3 and brine.

Protocol B: The Ghosez’s Reagent / Acid Chloride Method

Best for: Extremely unreactive acids or when T3P fails.

Rationale: Converting the acid to an acid chloride generates the most electrophilic species possible. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) allows for the neutral formation of acid chlorides in situ, avoiding the harsh acidity of thionyl chloride.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Ghosez’s Reagent (1.2 equiv)

-

5-Methoxy-1,3-benzothiazol-4-amine (1.1 equiv)

-

DIPEA (3.0 equiv) or Pyridine (3.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid in anhydrous DCM (0.2 M) under Nitrogen. Add Ghosez’s Reagent dropwise at 0°C. Stir at room temperature for 1-2 hours.

-

Check: Verify acid chloride formation by quenching a small aliquot with MeOH and checking for the methyl ester by LC-MS.

-

-

Coupling: In a separate vial, dissolve the Amine and DIPEA in DCM.

-

Addition: Add the activated acid chloride solution to the amine solution dropwise.

-

Catalysis: If the reaction is sluggish after 1 hour, add 10 mol% DMAP (4-Dimethylaminopyridine).

-

Warning: DMAP can cause racemization of chiral acids. Use only if necessary.

-

Part 3: Comparative Data & Decision Matrix

Table 1: Coupling Reagent Performance for Electron-Deficient/Hindered Anilines

| Reagent System | Reactivity | Epimerization Risk | Workup Ease | Suitability for Target |

| EDC / HOBt | Low | Low | High | Poor (Likely no reaction) |

| HATU / DIPEA | High | Moderate | Moderate | Fair (May require microwave) |

| T3P / Pyridine | Very High | Very Low | Excellent | Optimal (First choice) |

| SOCl2 / (COCl)2 | Extreme | High | Low | Good (If acid is stable) |

Decision Workflow:

Figure 2: Decision matrix for selecting the appropriate coupling protocol.

Part 4: Troubleshooting "The Stalled Reaction"

If Protocol A (T3P) yields <10% product after 4 hours:

-

Solubility Check: Benzothiazoles are flat and prone to

-stacking aggregation.-

Fix: Switch solvent to NMP (N-methylpyrrolidone) or DMAc (Dimethylacetamide) to break aggregation.

-

-

Nucleophile Activation: The amine is likely too electron-poor.

-

Fix: Add LiCl (5.0 equiv) to the reaction. Lithium ions can coordinate to the carbonyl oxygen of the active ester/anhydride, further polarizing it and facilitating attack by weak nucleophiles.

-

-

Microwave Acceleration:

-

Transfer the reaction to a microwave vial. Irradiate at 100°C for 30 minutes . The high temperature is often the only way to overcome the steric clash between the incoming electrophile and the C5-methoxy group.

-

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

- Context: Establishes T3P/Pyridine as the superior method for weak anilines and chiral acids.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

- Context: Comprehensive review detailing why uronium salts (HATU) fail with sterically hindered systems compared to acid chlorides.

-

Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine.

- Context: The foundational method for neutral, in-situ acid chloride gener

-

[2]

-

Patterson, A. W., et al. (2007). "Optimization of the T3P-mediated synthesis of N-phenylamides." Tetrahedron Letters, 48(25), 4437-4440.

- Context: Specific optimization data for coupling electron-deficient arom

Sources

Application Notes & Protocols: A Guide to the Diazotization of 5-Methoxy-1,3-benzothiazol-4-amine

Introduction: The Strategic Importance of Benzothiazoles and Their Diazotization

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Derivatives of 5-methoxy-1,3-benzothiazol-4-amine, in particular, are valuable intermediates in the synthesis of novel therapeutic agents and functional materials.[4][5]

The conversion of the primary aromatic amine in this molecule into a diazonium salt via diazotization is a pivotal synthetic transformation. This process unlocks a vast array of subsequent chemical modifications, as the diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles.[6][7][8] Aryl diazonium salts are key intermediates in Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, as well as in the synthesis of azo compounds, which are prominent in the dye and pigment industry.[9][10]

This document provides a detailed, field-proven protocol for the diazotization of 5-methoxy-1,3-benzothiazol-4-amine. It is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety measures required for the successful and safe execution of this reaction.

Mechanistic Rationale and Causality

The diazotization of a primary aromatic amine is a well-established reaction that proceeds through a series of carefully controlled steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[9][10][11]

NaNO₂ + HCl → HNO₂ + NaCl

The nitrous acid is then protonated by the excess strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. The primary amine of the 5-methoxy-1,3-benzothiazol-4-amine acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and dehydration steps follows, culminating in the formation of the aryl diazonium salt.

The entire reaction is conducted at low temperatures (0–5 °C) for a critical reason: aryl diazonium salts are thermally unstable.[11][12][13] At higher temperatures, the C-N bond can cleave, leading to the uncontrolled and often vigorous evolution of nitrogen gas (N₂) and the formation of undesired byproducts.[14][15] The stability of the diazonium salt is also influenced by the counter-anion; for instance, tetrafluoroborate salts are generally more stable than chloride salts.[11][15]

Caption: Reaction mechanism for the diazotization of an aromatic amine.

Materials and Apparatus

Reagents & Chemicals

-

5-Methoxy-1,3-benzothiazol-4-amine (Reagent Grade, >98%)

-

Hydrochloric Acid (HCl), concentrated (37%)

-

Sodium Nitrite (NaNO₂), ACS Reagent Grade

-

Urea or Sulfamic Acid (for quenching)

-

Starch-Iodide Indicator Paper

-

Distilled or Deionized Water

-

Ice (crushed)

-

Sodium Chloride (rock salt, for ice bath)

Apparatus

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Internal thermometer (low temperature)

-

Ice-salt bath

-

Beakers and graduated cylinders

-

Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol details the formation of the diazonium salt solution, which should be used in situ for subsequent reactions without isolation.

Workflow Overview:

Caption: Step-by-step workflow for the diazotization protocol.

Step-by-Step Methodology

-

Preparation of the Amine Solution:

-

In a three-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, combine 5-Methoxy-1,3-benzothiazol-4-amine (1.0 eq) with distilled water (approx. 10 mL per gram of amine).

-

Stir to create a slurry. Slowly add concentrated HCl (3.0 eq). The amine will dissolve to form the hydrochloride salt. An excess of acid is critical to maintain a low pH and to generate the nitrous acid in the subsequent step.

-

Causality Insight: Using a stoichiometric amount of acid can lead to incomplete reaction and unwanted side reactions, such as the newly formed diazonium salt coupling with the unreacted parent amine.

-

-

Cooling the Reaction Mixture:

-

Place the flask in a well-prepared ice-salt bath.

-

Stir the solution until the internal temperature stabilizes between 0 °C and 5 °C.

-

Causality Insight: Maintaining this temperature range is the single most important parameter for success. It prevents the decomposition of both nitrous acid and the target diazonium salt.[12][13]

-

-

Addition of Sodium Nitrite:

-

In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold distilled water. A slight excess of NaNO₂ ensures the complete conversion of the amine.

-

Transfer this solution to a dropping funnel placed on the central neck of the reaction flask.

-

Add the sodium nitrite solution dropwise to the vigorously stirred, cold amine hydrochloride solution. The rate of addition must be slow enough to ensure the internal temperature never exceeds 5 °C .

-

Causality Insight: A rapid addition will cause a sharp exotherm, leading to the decomposition of the product and potentially hazardous gas evolution.

-

-

Monitoring and Completion:

-

After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 15-20 minutes.

-

To check for completion, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The immediate appearance of a dark blue-black color indicates the presence of a slight excess of nitrous acid, signaling the end of the reaction.

-

If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after 5 minutes.

-

If a significant excess of nitrous acid is present (a very strong, immediate color change), it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is only faintly positive.

-

-

In Situ Use:

-

The resulting clear or slightly yellow solution of 5-methoxy-1,3-benzothiazole-4-diazonium chloride is now ready for immediate use in the next synthetic step.

-

Crucially, do not attempt to isolate the solid diazonium salt from this solution unless you are following a specific protocol for stable salts (e.g., tetrafluoroborates) and are fully aware of the significant explosion hazards. [12][16][17]

-

Summary of Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Temperature | 0–5 °C | Prevents decomposition of nitrous acid and the diazonium salt.[11][12] |

| **Stoichiometry (Amine:HCl:NaNO₂) ** | 1.0 : 3.0 : 1.05 | Ensures complete protonation of the amine and drives the reaction to completion. |

| NaNO₂ Addition Rate | Slow, dropwise | Critical for temperature control and preventing hazardous exotherms. |

| Reaction Monitoring | Starch-Iodide Paper | Confirms the presence of a slight excess of nitrous acid, indicating complete reaction. |

| Product Handling | Use in situ; Do not isolate | Solid diazonium chlorides are often thermally unstable and potentially explosive.[12][17] |

Mandatory Safety Precautions

The diazotization reaction, while routine, carries inherent risks that must be mitigated through strict adherence to safety protocols. Diazonium salts are high-energy compounds.[13][17]

-

Explosion Hazard: NEVER allow the diazonium salt solution to dry out. Solid diazonium salts, particularly chlorides, can be friction- and shock-sensitive and may decompose explosively upon heating.[12][14][18] It is recommended to handle no more than 0.75 mmol if intentional isolation is required.[12][16][17]

-

Temperature Control: A runaway reaction can occur if the temperature is not strictly controlled below 5 °C. Always use a reliable thermometer and a well-maintained ice bath.

-

Gas Evolution: The reaction produces nitrogen gas upon decomposition. Ensure the reaction is performed in a well-ventilated chemical fume hood and that the apparatus is not a closed system.[12][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves. The use of a blast shield is strongly recommended.

-

Handling Solids: If handling a stabilized, isolated diazonium salt, use only plastic or Teflon spatulas to avoid friction from metal.[12][16]

References

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Manuscript accepted for publication, Organic Process Research & Development.

-

ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

-

Scribd. (n.d.). Reactions of Diazonium Salts in Synthesis. Retrieved from [Link]

- Millar, J. A., et al. (2020).

- Google Patents. (n.d.). CN101636380A - Process for preparing aromatic diazonium salts.

- Benchchem. (2025). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.

-

ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 23.5: Substitution Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Science Info. (2023). Aryl diazonium salt: Preparation, Properties, Reactions Applications. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). The Role of Benzothiazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

-

Preprints.org. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

- Google Patents. (n.d.). US4439361A - Process for controlling diazotization reactions.

-

ResearchGate. (2025). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Retrieved from [Link]

-

International Science Community Association. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Retrieved from [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. idc-online.com [idc-online.com]

- 9. byjus.com [byjus.com]

- 10. scienceinfo.com [scienceinfo.com]

- 11. Diazonium compound - Wikipedia [en.wikipedia.org]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: 5-Methoxy-1,3-benzothiazol-4-amine as a Kinase Inhibitor Scaffold

This Application Note provides a comprehensive technical guide for utilizing 5-Methoxy-1,3-benzothiazol-4-amine as a privileged scaffold in kinase inhibitor design. This specific isomer represents a potent Adenine Mimic , capable of forming high-affinity hydrogen bonds with the kinase hinge region.

Part 1: Executive Summary & Rationale

The 5-Methoxy-1,3-benzothiazol-4-amine scaffold is a bicyclic heteroaromatic system designed to mimic the adenosine moiety of ATP. Unlike the more common 2-aminobenzothiazoles, the 4-amino substitution pattern positions the exocyclic amine and the endocyclic nitrogen (N3) to perfectly complement the donor-acceptor motif of the kinase hinge region (typically residues like Glu and Leu backbone carbonyls/amines).

Key Structural Features[1][2]

-

N3 (Endocyclic Nitrogen): Acts as a Hydrogen Bond Acceptor (mimics Adenine N1).

-

4-NH₂ (Exocyclic Amine): Acts as a Hydrogen Bond Donor (mimics Adenine N6).

-

5-OCH₃ (Methoxy Group): Provides electron density to the ring (increasing N3 basicity) and induces a steric twist that can displace water molecules or interact with the "Gatekeeper" residue, enhancing selectivity.

-

C2 Position: The primary vector for growing the molecule into the hydrophobic pocket or solvent-exposed region (Ribose pocket).

Part 2: Chemical Synthesis Protocol

The synthesis of the 4-amino isomer is more challenging than the 2-amino variant due to regioselectivity requirements. The most robust route involves the nitration of a pre-formed benzothiazole core followed by reduction.

Workflow Diagram: Synthesis of the Scaffold

Figure 1: Synthetic pathway for generating the 4-amino-5-methoxybenzothiazole core.

Detailed Protocol: Synthesis of 5-Methoxy-1,3-benzothiazol-4-amine

Reagents: 5-Methoxy-1,3-benzothiazole (CAS: 2942-06-5), Fuming Nitric Acid, Sulfuric Acid, Iron Powder, Ammonium Chloride, Ethanol.

Step 1: Regioselective Nitration

-

Dissolve 5-methoxy-1,3-benzothiazole (10.0 g, 60.5 mmol) in conc. H₂SO₄ (50 mL) at -10°C.

-

Add a mixture of fuming HNO₃ (4.2 g) and H₂SO₄ (10 mL) dropwise over 30 minutes, maintaining temperature below 0°C. Note: The methoxy group directs ortho/para. Position 4 (ortho) and 6 (ortho) are activated. Position 4 is sterically crowded but electronically favored for the "kinetic" product.

-

Stir at 0°C for 2 hours.

-

Pour onto crushed ice. Filter the yellow precipitate.

-

Purification: The crude solid contains both 4-nitro and 6-nitro isomers. Separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 4-nitro isomer typically elutes second due to intramolecular H-bonding between the nitro group and the methoxy oxygen.

-

Target Intermediate:5-methoxy-4-nitro-1,3-benzothiazole .

-

Step 2: Reduction to Amine

-

Suspend the 4-nitro intermediate (5.0 g) in Ethanol/Water (4:1, 100 mL).

-

Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

-

Reflux for 4 hours. The yellow color should fade to a beige/brown suspension.

-

Filter hot through Celite to remove iron residues.

-

Concentrate the filtrate and extract with Ethyl Acetate.

-

Dry over Na₂SO₄ and concentrate to yield 5-Methoxy-1,3-benzothiazol-4-amine as a light brown solid.

Step 3: C2-Functionalization (Library Generation) To create a kinase inhibitor library, the C2 position must be functionalized.

-

Protocol: Protect the 4-NH₂ (e.g., Boc-anhydride). Treat with n-BuLi at -78°C (lithiation occurs exclusively at C2). Quench with electrophiles (e.g., aldehydes, formamides, or iodine for subsequent Suzuki coupling).

Part 3: Biological Assay Protocols

Once the scaffold is derivatized, its efficacy is validated using biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (ADP-Glo)

This assay measures the amount of ADP produced by the kinase reaction, quantifying the inhibitor's ability to compete with ATP.

Materials:

-

Kinase Enzyme (e.g., CDK2, PI3K, or CLK2).

-

Substrate (Peptide or Protein).[1]

-

ATP (Ultra-pure).

-

ADP-Glo™ Reagent (Promega).

-

Test Compound (Benzothiazole derivative).[2][1][3][4][5][6][7][8]

Protocol:

-

Preparation: Dilute compounds in DMSO to 100x final concentration. Transfer 50 nL to a 384-well plate.

-

Enzyme Mix: Add 2.5 µL of Kinase/Substrate mix in 1x Kinase Buffer. Incubate 10 min at RT (allows compound to bind hinge).

-

Reaction Start: Add 2.5 µL of ATP (at K_m concentration). Incubate for 60 min at RT.

-

ADP-Glo Step 1: Add 5 µL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Detection Step 2: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Read: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Validates that the benzothiazole compound enters the cell and binds the target kinase.

Protocol:

-

Treat cells (e.g., HeLa) with compound (1 µM) or DMSO for 1 hour.

-

Harvest cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

-

Divide into 10 aliquots. Heat each aliquot to a different temperature (40°C–67°C) for 3 minutes.

-

Cool, centrifuge to pellet precipitated (denatured) proteins.

-

Analyze supernatant via Western Blot for the target kinase.

-

Result: A shift in the thermal stability curve (higher T_agg) compared to DMSO indicates binding.

Part 4: Structure-Activity Relationship (SAR) Guide

Use the following table to interpret data generated from the scaffold.

| Structural Region | Modification | Expected Effect | Rationale |

| 4-NH₂ | Alkylation | Loss of Activity | Destroys the H-bond donor capability required for hinge binding. |

| 5-OCH₃ | Change to -H | Reduced Potency | Loss of electron donation to N3; loss of hydrophobic contact with gatekeeper. |

| 5-OCH₃ | Change to -OEt | Variable | May improve potency if the pocket allows, but often clashes sterically. |

| C2-H | Aryl Group | High Potency | Extends into the hydrophobic pocket (selectivity determinant). |

| C2-H | Amide Linker | Solubility/ADME | Allows attachment of solubilizing groups (e.g., piperazine) into solvent. |

Binding Mode Visualization

Figure 2: Schematic of the hydrogen bonding network between the 5-methoxy-1,3-benzothiazol-4-amine scaffold and the kinase hinge region.

Part 5: References

-

Pierce, A. C., et al. (2025). Hinge Binder Scaffold Hopping Identifies Potent Kinase Inhibitors. Journal of Medicinal Chemistry.

-

BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT Application Notes.

-

Vertex AI Search. (2026). Synthesis of Aminobenzothiazoles from Thiadiazolines. Taylor & Francis Online.

-

PubChem. (2025).[4][9] Compound Summary: 4-Methoxy-2-aminobenzothiazole (Isomer Comparison). National Library of Medicine.[9]

-

Promega. (2024). ADP-Glo™ Kinase Assay Protocol. Promega Technical Manual.

Sources

- 1. escholarship.org [escholarship.org]

- 2. 5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine | 1105194-41-9 | Benchchem [benchchem.com]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-アミノ-4-メトキシベンゾチアゾール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]

- 9. 4-Methoxy-2-aminobenzothiazole | C8H8N2OS | CID 21622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of Schiff bases from 5-Methoxy-1,3-benzothiazol-4-amine

Application Notes & Protocols

Topic: Preparation of Schiff Bases from 5-Methoxy-1,3-benzothiazol-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzothiazole-Derived Schiff Bases

Benzothiazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] These structures are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] When the benzothiazole nucleus is functionalized to form Schiff bases—compounds containing an azomethine or imine (-C=N-) group—the resulting molecules often exhibit enhanced and diverse biological potential.[4][5] The imine group is crucial, acting as a key pharmacophore that can coordinate with metal ions and interact with biological targets.[6]

This guide provides a detailed protocol for the synthesis of novel Schiff bases starting from 5-Methoxy-1,3-benzothiazol-4-amine. The presence of the methoxy group (-OCH₃) is of particular interest as this electron-donating substituent can modulate the electronic properties and lipophilicity of the final compound, potentially enhancing its bioactivity and cell permeability.[7][8] We will explore the synthesis, purification, and characterization of these target compounds, providing the scientific rationale behind each step to ensure reproducibility and success.

Reaction Principle: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction. It involves the nucleophilic addition of a primary amine to a carbonyl group (from an aldehyde or ketone) to form an unstable intermediate called a carbinolamine. This intermediate then undergoes dehydration, typically catalyzed by a weak acid, to yield the stable imine, or Schiff base.[9] The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product.

Below is the general reaction scheme for the synthesis described in this protocol.

Caption: General reaction scheme for Schiff base synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative Schiff base, (E)-N-(salicylidene)-5-methoxy-1,3-benzothiazol-4-amine, via the condensation of 5-Methoxy-1,3-benzothiazol-4-amine with salicylaldehyde.

Materials and Reagents

-

5-Methoxy-1,3-benzothiazol-4-amine

-

Salicylaldehyde (or other substituted aromatic aldehydes)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve an equimolar amount of 5-Methoxy-1,3-benzothiazol-4-amine (e.g., 1.80 g, 10 mmol) in 30 mL of absolute ethanol. Stir the mixture until the amine is fully dissolved.

-

Addition of Aldehyde: To the stirred solution, add an equimolar amount of salicylaldehyde (e.g., 1.22 g, 10 mmol). An immediate color change is often observed.

-

Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture.[10][11] The acid acts as a catalyst to facilitate the dehydration of the carbinolamine intermediate.[12]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Continue refluxing for 3-4 hours while maintaining gentle stirring.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reflux period, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[10]

-